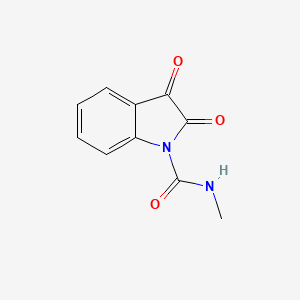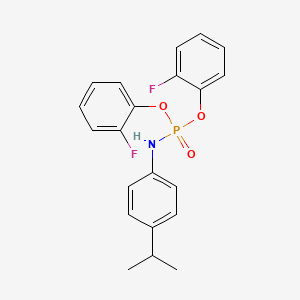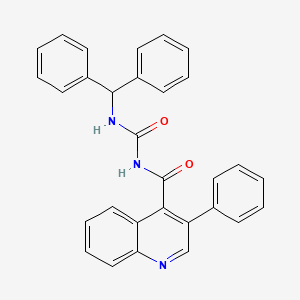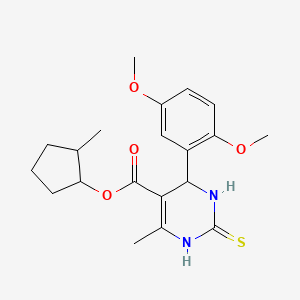
N-(methylcarbamoyl)isatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(methylcarbamoyl)isatin is a derivative of isatin, a versatile organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Isatin itself is an indole derivative, known for its biological activities and its role as a precursor in the synthesis of various heterocyclic compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamoyl)isatin typically involves the reaction of isatin with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
- Isatin + Methyl Isocyanate → this compound
This reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: N-(methylcarbamoyl)isatin undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxindole derivatives.
- Reduction : Reduction reactions can convert this compound to its amine derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions .
- Oxidation : Oxindole derivatives.
- Reduction : Amine derivatives.
- Substitution : Various substituted isatin derivatives depending on the nucleophile used .
科学研究应用
N-(methylcarbamoyl)isatin has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of complex heterocyclic compounds.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Used in the synthesis of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of N-(methylcarbamoyl)isatin involves its interaction with various molecular targets. It has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism. Additionally, it can bind to DNA and proteins, leading to changes in cellular functions and inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds:
- Isatin : The parent compound, known for its wide range of biological activities.
- N-methylisatin : A derivative with similar properties but different reactivity.
- N-ethylcarbamoyl isatin : Another derivative with variations in biological activity and chemical reactivity .
Uniqueness: N-(methylcarbamoyl)isatin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
N-methyl-2,3-dioxoindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-10(15)12-7-5-3-2-4-6(7)8(13)9(12)14/h2-5H,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWDTPLVNXXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5085802.png)
![1-(5-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5085809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5085811.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B5085828.png)
![N-(3,5-Dimethylphenyl)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B5085832.png)
![2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)


![1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide](/img/structure/B5085869.png)
![2-(6-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol](/img/structure/B5085883.png)
![4-methoxy-3-nitro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5085886.png)
